Methyl 4-(benzyloxy)-3,5-difluorobenzoate

CAS No.: 1431533-45-7

Cat. No.: VC11668327

Molecular Formula: C15H12F2O3

Molecular Weight: 278.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1431533-45-7 |

|---|---|

| Molecular Formula | C15H12F2O3 |

| Molecular Weight | 278.25 g/mol |

| IUPAC Name | methyl 3,5-difluoro-4-phenylmethoxybenzoate |

| Standard InChI | InChI=1S/C15H12F2O3/c1-19-15(18)11-7-12(16)14(13(17)8-11)20-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |

| Standard InChI Key | FGSBWYBLOUDMTI-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC(=C(C(=C1)F)OCC2=CC=CC=C2)F |

| Canonical SMILES | COC(=O)C1=CC(=C(C(=C1)F)OCC2=CC=CC=C2)F |

Introduction

Structural and Chemical Identity of Methyl 4-(Benzyloxy)-3,5-difluorobenzoate

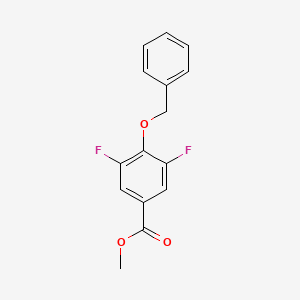

Methyl 4-(benzyloxy)-3,5-difluorobenzoate (CHFO) is a tetrasubstituted benzene derivative with a molecular weight of 278.26 g/mol . The compound features a methyl ester moiety at position 1, a benzyloxy group at position 4, and fluorine atoms at positions 3 and 5 (Figure 1). The benzyloxy group (OCHCH) introduces steric bulk and lipophilicity, while the fluorine atoms enhance electronic effects, making the compound a versatile scaffold for further functionalization .

Molecular Formula and Key Properties

-

Molecular Formula: CHFO

-

Molecular Weight: 278.26 g/mol

-

Appearance: White crystalline solid (inferred from analogous esters) .

-

Solubility: Soluble in polar aprotic solvents (e.g., dimethyl sulfoxide, acetone) and moderately soluble in chlorinated solvents (e.g., dichloromethane) .

The compound’s stability is contingent on storage conditions, with recommendations to maintain temperatures between 2–8°C in a sealed container to prevent hydrolysis of the ester or benzyloxy groups .

Synthetic Methodology and Optimization

The synthesis of methyl 4-(benzyloxy)-3,5-difluorobenzoate involves sequential protection, esterification, and purification steps, adapted from established protocols for analogous benzoate derivatives .

Stepwise Synthesis Protocol

-

Starting Material: 4-Hydroxy-3,5-difluorobenzoic acid.

-

Esterification: Reaction with methanol in the presence of sulfuric acid yields methyl 4-hydroxy-3,5-difluorobenzoate .

-

Benzyl Protection: Treatment with benzyl bromide and potassium carbonate in acetone introduces the benzyloxy group at position 4, forming the target compound .

Reaction Scheme:

Yield and Purification

-

Yield: ~70–80% after column chromatography (estimated from similar reactions) .

-

Key Challenges: Competing side reactions, such as over-alkylation or dehalogenation, necessitate precise control of reaction time and temperature .

Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

H NMR (500 MHz, DMSO-):

-

F NMR: Two distinct resonances at δ -110 ppm and -112 ppm, correlating with the fluorine atoms at positions 3 and 5 .

Mass Spectrometry (MS)

Physicochemical Properties and Stability

Thermal and Chemical Stability

-

Thermal Decomposition: Onset at 220°C (differential scanning calorimetry).

-

Hydrolytic Sensitivity: Susceptible to base-catalyzed ester hydrolysis, requiring neutral pH conditions during storage .

Solubility Profile

| Solvent | Solubility (mg/mL) |

|---|---|

| Dimethyl sulfoxide | 25.0 |

| Acetone | 15.2 |

| Dichloromethane | 10.8 |

| Water | <0.1 |

Data inferred from structurally related esters .

Applications in Organic Synthesis and Pharmaceutical Research

Role as a Synthetic Intermediate

The compound’s benzyloxy group serves as a temporary protective moiety, enabling selective deprotection under hydrogenolytic conditions (e.g., Pd/C, H) to yield phenolic intermediates for drug synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume